methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.09291458 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NO4S, with a molecular weight of approximately 331.4 g/mol. The compound features a cyclopentathiophene core with an amino group and a phenylacetyl moiety, which contribute to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopentathiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Phenylacetyl Group : This step often involves acylation reactions using phenylacetyl chloride.
- Methyl Esterification : The carboxylic acid group is converted to a methyl ester to enhance solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds have shown cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In vivo Models : Animal studies demonstrated that the compound could reduce inflammation markers in models of arthritis and other inflammatory conditions.
- Cytokine Modulation : It has been observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Studies on Neurodegeneration : Preliminary research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
- Mechanisms : The neuroprotective effects are attributed to the modulation of neuroinflammatory responses and enhancement of antioxidant defenses in neuronal tissues.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure Features | Notable Properties |
---|---|---|
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Amino group only | Anticonvulsant activity |
Methyl 2-{(2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Contains trichloro group | Potential anti-cancer properties |
Methyl 2-amino-4H-cyclopenta[b]thiophene-3-carboxylate | Lacks phenylacetyl | Basic scaffold for further modifications |
This table highlights how the presence of specific functional groups in this compound may enhance its solubility and biological activity compared to similar compounds.
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
Properties
IUPAC Name |
methyl 2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)15-12-8-5-9-13(12)22-16(15)18-14(19)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDMJSNNEDRSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.